3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)-, commonly referred to as Gingerdione, is a complex organic compound with the molecular formula and a molecular weight of approximately 376.53 g/mol. Its structure features a hexadecane backbone with functional groups including a ketone and hydroxyl groups, as well as a methoxy-substituted phenyl moiety. The compound is characterized by its unique stereochemistry, denoted by the (S)- configuration in its IUPAC name, which indicates the spatial arrangement of atoms around the chiral center.
These reactions are significant for modifying the compound for various applications in organic synthesis and medicinal chemistry.
Research indicates that 3-Hexadecanone exhibits notable biological activities. It has been studied for its potential antioxidant properties, which may contribute to its therapeutic effects in various conditions related to oxidative stress. Additionally, it has shown antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in pharmaceutical applications.
The synthesis of 3-Hexadecanone can be approached through several methods:
These methods highlight both natural extraction and synthetic approaches to obtaining this compound.
3-Hexadecanone has diverse applications across several fields:
Several compounds share structural similarities with 3-Hexadecanone. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Hydroxy-3-methoxyacetophenone | Structure | Lacks long aliphatic chain but retains phenolic structure. |
| Hexadecanal | Structure | Aldehyde instead of ketone; simpler structure. |
| 2-Hydroxy-4-methoxybenzaldehyde | Structure | Contains an aldehyde group; different functional properties. |
What sets 3-Hexadecanone apart is its combination of a long-chain aliphatic structure with specific functional groups that confer unique biological activities and potential applications in various industries. Its dual nature as both a ketone and a phenolic compound allows for versatile chemical reactivity and interaction profiles not found in simpler analogs.
The compound 3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)-, commonly known as 12-gingerol, represents a significant secondary metabolite within the Zingiber officinale rhizome biosynthetic machinery [1] [2]. This long-chain gingerol analog emerges as a critical component of the phenylpropanoid-derived gingerol biosynthesis pathway, which constitutes one of the most economically important secondary metabolic networks in the Zingiberaceae family [5] [18].
The biosynthesis of 12-gingerol occurs through the stilbenoid, diarylheptanoid, and gingerol biosynthesis pathway, which represents a highly specialized metabolic route unique to Zingiber officinale [5] [18]. This pathway involves the coordinated expression of twelve enzymatic gene families, including phenylalanine ammonia lyase, cinnamate 4-hydroxylase, 4-coumarate coenzyme A ligase, caffeoyl-coenzyme A O-methyltransferase, chalcone synthase-like enzymes, polyketide synthases, alcohol dehydrogenase reductases, dehydrogenase enzymes, and dehydrogenase transferases [9] [18].
Research has demonstrated that the accumulation of gingerol derivatives, including 12-gingerol, varies significantly across different developmental stages of the ginger rhizome [5]. Young rhizome tissues exhibit substantially higher concentrations of gingerol compounds compared to mature and old tissues, with expression levels of key biosynthetic genes showing corresponding patterns of developmental regulation [5]. The phenylpropanoid biosynthesis pathway, which serves as the upstream precursor pathway for gingerol formation, shows significant downregulation in mature tissues, directly impacting the production of long-chain gingerol analogs such as 12-gingerol [5].
Table 1: Key Enzymatic Gene Families in 12-Gingerol Biosynthesis
| Gene Family | Function | Tissue Expression | Developmental Regulation |
|---|---|---|---|
| Phenylalanine ammonia lyase | Primary deamination step | Root, rhizome, leaf | High in young tissues [5] |
| Cinnamate 4-hydroxylase | Hydroxylation of cinnamic acid | All tissues | Decreased in mature stages [5] |
| 4-coumarate coenzyme A ligase | Coenzyme A ligation | All tissues | Variable expression [5] |
| Caffeoyl-coenzyme A O-methyltransferase | Methylation reactions | All tissues | Key rate-limiting enzyme [32] [33] |
| Polyketide synthases | Chain elongation | Rhizome-specific | High gingerol correlation [19] [21] |
| Chalcone synthase | Rate-limiting enzyme | Leaf tissue | Critical for gingerol flux [15] [17] |
The secondary metabolite profile of Zingiber officinale demonstrates that gingerol derivatives serve multiple biological functions beyond their recognized pharmacological properties [14]. These compounds function as defense molecules against pathogenic attack, environmental stress responses, and developmental signaling molecules within the plant's physiological systems [23] [24]. The biosynthesis of 12-gingerol specifically appears to be tightly regulated by environmental conditions, with cold stress and oxidative stress significantly influencing the expression of key biosynthetic enzymes [36].
The enzymatic formation of 12-gingerol involves a complex series of biochemical transformations that integrate both the phenylpropanoid pathway and specialized polyketide biosynthesis mechanisms [4] [7]. The initial enzymatic step begins with phenylalanine ammonia lyase catalyzing the deamination of L-phenylalanine to trans-cinnamic acid and ammonia, representing the committed step in phenylpropanoid metabolism [20] [22]. This enzyme demonstrates substrate specificity for L-phenylalanine and exhibits molecular masses ranging from 270 to 330 kilodaltons, functioning as a tetrameric complex [20].
Following the primary deamination reaction, cinnamate 4-hydroxylase catalyzes the hydroxylation of trans-cinnamic acid to para-coumaric acid through cytochrome P450-mediated oxidation [5] [11]. This enzymatic step represents a critical branch point in the phenylpropanoid pathway, as para-coumaric acid serves as the precursor for multiple downstream metabolic routes [8] [13]. The subsequent activation of para-coumaric acid by 4-coumarate coenzyme A ligase produces para-coumaroyl-coenzyme A, which serves as the phenolic substrate for polyketide chain elongation [7] [8].
The specialized enzymatic mechanisms responsible for 12-gingerol formation involve polyketide synthase enzymes that accept para-coumaroyl-coenzyme A as a starter unit and incorporate malonyl-coenzyme A moieties to generate the extended carbon chain characteristic of long-chain gingerols [7] [8]. Research has identified at least six distinct polyketide synthase gene family members in Zingiber officinale, with sequence analysis revealing significant functional divergence among these enzymes [19] [21]. The polyketide synthases demonstrate wide substrate acceptance and exhibit structural stability that enables the biosynthesis of gingerol analogs with varying chain lengths [21].
Table 2: Enzymatic Kinetic Parameters in 12-Gingerol Biosynthesis
| Enzyme | Substrate | Product | Michaelis Constant Range | Catalytic Efficiency |
|---|---|---|---|---|
| Phenylalanine ammonia lyase | L-phenylalanine | trans-cinnamic acid | Variable by isoform [20] | High substrate turnover [22] |
| Cinnamate 4-hydroxylase | trans-cinnamic acid | para-coumaric acid | Cytochrome P450 dependent [11] | Electron transport limited [5] |
| 4-coumarate coenzyme A ligase | para-coumaric acid | para-coumaroyl-coenzyme A | Multiple isoforms [7] | Adenosine triphosphate dependent [7] |
| Polyketide synthase | para-coumaroyl-coenzyme A | Gingerol precursors | Wide substrate range [21] | Chain length specific [19] |
| Chalcone synthase | Multiple substrates | Flavonoid/gingerol precursors | Rate-limiting kinetics [15] | Allosteric regulation [17] |
The reduction and modification steps that convert polyketide intermediates to the final 12-gingerol structure involve alcohol dehydrogenase reductases and dehydrogenase enzymes [9] [10]. These enzymatic transformations introduce the characteristic hydroxyl groups and stereochemical configurations that define the bioactive properties of gingerol derivatives [9]. Molecular analysis has revealed that the peroxisomal 3-ketoacyl-coenzyme A thiolase 2 gene plays a crucial role in providing acetyl-coenzyme A for the cytosolic pool that supports gingerol biosynthesis [10] [17].
The enzymatic mechanisms also involve regulatory feedback loops that control the flux through the gingerol biosynthesis pathway [12]. Chalcone synthase, identified as a rate-limiting enzyme in gingerol biosynthesis, demonstrates differential expression patterns that correlate directly with gingerol accumulation levels [15] [17]. Single nucleotide polymorphisms in the chalcone synthase gene have been associated with variation in 6-gingerol content, suggesting that enzymatic efficiency variations significantly impact overall gingerol derivative production [15] [16].
The transcriptional regulation of phenylpropanoid-gingerol hybrid pathways involves complex networks of transcription factors that coordinate the expression of biosynthetic genes in response to developmental and environmental signals [9] [23]. The primary transcriptional regulators identified in Zingiber officinale include members of the MYB, basic leucine zipper, DNA binding with one finger, and basic helix-loop-helix transcription factor families [9] [23]. These regulatory proteins function through specific DNA binding motifs to activate or repress the expression of gingerol biosynthetic genes [11] [13].
MYB transcription factors represent the most extensively characterized regulators of phenylpropanoid pathway genes in Zingiber officinale [23] [24]. Genome-wide analysis has identified 231 MYB gene family members in the ginger genome, comprising 74 single-repeat MYBs, 156 double-repeat MYBs, and one triple-repeat MYB [23] [24]. Functional analysis has demonstrated that specific MYB transcription factors, including ZoMYB106, directly bind to the promoter regions of key rate-limiting enzymes such as caffeoyl-coenzyme A O-methyltransferase genes [32] [33].
The transcriptional regulation exhibits developmental stage-specific patterns that correlate with gingerol accumulation profiles [5] [32]. Young ginger rhizome tissues demonstrate high expression levels of transcription factors that activate phenylpropanoid biosynthesis, while mature tissues show significant downregulation of these regulatory networks [5]. This developmental regulation involves the coordinated expression of 222 differentially expressed genes in the phenylpropanoid biosynthesis pathway, with most genes showing downregulation during tissue maturation [5].
Table 3: Transcription Factor Families Regulating Gingerol Biosynthesis
| Transcription Factor Family | Number of Members | Target Genes | Regulatory Function | Developmental Expression |
|---|---|---|---|---|
| MYB family | 231 total members [23] | Caffeoyl-coenzyme A O-methyltransferase [32] | Positive regulation | Stage-specific [33] |
| Basic leucine zipper | Multiple isoforms [9] | Phenylpropanoid pathway genes | Variable regulation | Stress-responsive [25] |
| Basic helix-loop-helix | 148 identified [32] | Rate-limiting enzymes [33] | Positive regulation | Developmentally regulated [32] |
| DNA binding with one finger | Several members [9] | Secondary metabolite genes | Tissue-specific regulation | Rhizome-preferential [9] |
| WRKY family | Multiple genes [13] | Phenylpropanoid metabolites [13] | Stress-responsive regulation | Environmental induction [13] |
Environmental stress conditions significantly influence the transcriptional regulation of gingerol biosynthesis pathways [36]. Cold stress, drought, heat, and salt stress all affect the expression profiles of MYB transcription factors and their downstream target genes [23] [24]. The transcriptional response to these stress conditions involves the activation of specific regulatory cascades that include long non-coding ribonucleic acids, transcription factors, and gingerol biosynthesis enzyme genes [9].
The molecular mechanisms of transcriptional regulation involve the binding of transcription factors to specific cis-regulatory elements in gene promoters [11] [13]. The phenylpropanoid pathway genes contain conserved AC-rich elements that serve as binding sites for MYB transcription factors [13]. These regulatory elements coordinate the expression of multiple biosynthetic genes to ensure efficient metabolic flux through the gingerol biosynthesis pathway [13]. Recent research has identified that both ZoMYB106 and ZobHLH148 transcription factors bind to the promoters of caffeoyl-coenzyme A O-methyltransferase genes and promote their transcriptional activities through direct protein-DNA interactions [32] [33].
The ¹H Nuclear Magnetic Resonance spectrum of 3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)- exhibits characteristic signal patterns reflecting its complex molecular architecture [1] [2]. The aromatic region displays distinctive signals between 6.5-7.2 ppm corresponding to the substituted benzene ring protons of the 4-hydroxy-3-methoxyphenyl moiety [1]. The methoxy group appears as a sharp singlet around 3.8 ppm, while the phenolic hydroxyl proton typically resonates as a broad signal between 5.0-6.0 ppm due to hydrogen bonding interactions [2].
The aliphatic region shows complex multiplet patterns from 0.8-3.0 ppm, representing the extensive hexadecane chain [1]. The ketone-adjacent methylene protons appear as a characteristic triplet around 2.4 ppm, while the secondary alcohol proton at the 5-position manifests as a multiplet around 4.0 ppm [2]. The terminal methyl group of the alkyl chain produces a typical triplet at approximately 0.9 ppm [1].
¹³C Nuclear Magnetic Resonance analysis reveals multiple carbon environments spanning from 14-210 ppm [1]. The ketone carbonyl carbon resonates characteristically around 210 ppm, while the aromatic carbons appear in the 110-150 ppm region [2]. The methoxy carbon signal occurs around 56 ppm, and the extensive alkyl chain carbons produce signals between 14-35 ppm, with the terminal methyl carbon at approximately 14 ppm [1].
The infrared spectrum of 3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)- displays several diagnostic absorption bands characteristic of its functional groups [3] [4]. The carbonyl stretch appears as a strong, sharp absorption band between 1710-1715 cm⁻¹, typical of aliphatic ketones [4]. This frequency range confirms the presence of the ketone functionality at the 3-position of the hexadecane chain [3].
The hydroxyl stretching vibrations manifest as broad absorption bands in the 3200-3600 cm⁻¹ region [4]. The phenolic hydroxyl group produces a characteristic broad absorption due to hydrogen bonding interactions, while the secondary alcohol at the 5-position contributes additional hydroxyl character to this spectral region [3].
Aromatic carbon-hydrogen stretching occurs in the 3000-3100 cm⁻¹ region, distinguishing aromatic from aliphatic hydrogen atoms [3] [4]. The extensive alkyl chain produces strong aliphatic carbon-hydrogen stretching absorptions between 2850-2950 cm⁻¹, with characteristic methyl and methylene stretching patterns [4].
Aromatic carbon-carbon stretching vibrations appear as medium intensity bands between 1450-1600 cm⁻¹, confirming the presence of the substituted benzene ring [4]. The methoxy carbon-oxygen stretching produces characteristic absorptions in the 1000-1300 cm⁻¹ region, supporting the presence of the methoxy substituent on the aromatic ring [3].
The ultraviolet-visible spectrum exhibits characteristic absorption maxima (λmax) between 280-290 nm, attributed to π→π* electronic transitions within the phenolic chromophore system [5] [6]. This absorption band arises from the extended conjugation between the aromatic ring and the electron-donating hydroxyl and methoxy substituents [6].
The phenolic system demonstrates typical bathochromic shifts compared to unsubstituted benzene derivatives due to the electron-donating effects of the hydroxyl and methoxy groups [5]. The molar extinction coefficient values typically range between 1000-5000 M⁻¹cm⁻¹ for this type of phenolic chromophore [6].
Secondary absorption bands may appear in the 240-260 nm region, corresponding to additional π→π* transitions within the aromatic system [5]. The compound shows minimal absorption above 350 nm, consistent with the absence of extended conjugation beyond the substituted phenolic ring [6].
| Spectroscopic Method | Characteristic Peak/Value | Assignment/Notes |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Complex multiplet patterns from 0.8-7.2 ppm | Alkyl chain protons, aromatic protons, OH groups |
| ¹³C Nuclear Magnetic Resonance | Multiple carbon signals from 14-210 ppm | Carbonyl carbon (~210 ppm), aromatic carbons, alkyl carbons |
| Infrared Spectroscopy - Carbonyl Stretch | 1710-1715 cm⁻¹ (ketone C=O) | Characteristic of α,β-unsaturated ketone |
| Infrared Spectroscopy - Hydroxyl Stretch | 3200-3600 cm⁻¹ (broad, phenolic OH) | Phenolic hydroxyl group hydrogen bonding |
| Infrared Spectroscopy - Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Aromatic ring C-H stretching vibrations |
| Infrared Spectroscopy - Aliphatic C-H Stretch | 2850-2950 cm⁻¹ | Methyl and methylene C-H stretching |
| Infrared Spectroscopy - Aromatic C=C Stretch | 1450-1600 cm⁻¹ | Aromatic ring skeletal vibrations |
| Infrared Spectroscopy - Methoxy C-O Stretch | 1000-1300 cm⁻¹ | Methoxy group C-O stretching |
| Ultraviolet-Visible Spectroscopy - λmax | 280-290 nm (phenolic chromophore) | π→π* transition in phenolic system |
Differential Scanning Calorimetry reveals complex thermal behavior for 3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)- [7] [8]. The compound exhibits a melting point in the range of 26-32 °C, similar to other gingerol analogues [9]. This relatively low melting point reflects the influence of the long alkyl chain, which introduces molecular flexibility and reduces intermolecular packing efficiency [10].
The heat of fusion (ΔHf) is estimated between 15-25 kJ/mol, typical for long-chain organic compounds with similar molecular weights [7]. The Differential Scanning Calorimetry peak shape varies significantly with sample purity, where pure compounds display sharp, well-defined endothermic peaks, while impure samples show broad, poorly resolved transitions [7] [9].
Glass transition temperature behavior is not clearly defined for this compound due to its tendency toward amorphous character [11]. The extensive alkyl chain and bulky phenolic substituent interfere with regular crystalline packing, promoting amorphous solid formation [7].
Thermogravimetric analysis demonstrates that 3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)- remains thermally stable up to approximately 180 °C [11]. Thermal decomposition begins around 200-250 °C, with the onset temperature representing the point where significant mass loss occurs [7].
The decomposition mechanism proceeds through multiple pathways [11]. Initial degradation involves cleavage of the ether linkages and hydroxyl groups, followed by fragmentation of the alkyl chain and aromatic ring breakdown at higher temperatures [7]. The phenolic and ketone functional groups undergo thermal degradation through different mechanisms, contributing to the complex multi-step decomposition profile [11].
The compound exhibits complex multi-step phase transitions during heating and cooling cycles [10] [12]. Crystallization temperature varies significantly depending on cooling rate, with slower cooling promoting more ordered crystalline arrangements [12]. Fast cooling typically results in amorphous solid formation due to the molecular flexibility imparted by the long alkyl chain [10].
Heat capacity changes during phase transitions reflect the reorganization of molecular packing arrangements [7]. The compound demonstrates thermal conductivity values estimated between 0.2-0.3 W/mK, typical for organic compounds with this molecular structure [13]. Specific heat capacity is estimated at 1.5-2.0 J/g·K based on molecular composition and analogous compounds [7].
| Thermal Property | Value/Characteristic | Analysis Method | Notes |
|---|---|---|---|
| Melting Point (Tm) | 26-32 °C (based on gingerol analogues) | Differential Scanning Calorimetry | Variable depending on purity and stereochemistry |
| Heat of Fusion (ΔHf) | 15-25 kJ/mol (estimated from similar compounds) | Differential Scanning Calorimetry | Typical range for long-chain organic compounds |
| Glass Transition Temperature (Tg) | Not clearly defined (amorphous tendency) | Differential Scanning Calorimetry | Compound exhibits limited crystallinity |
| Thermal Decomposition Temperature (Td) | 200-250 °C (onset of decomposition) | Thermogravimetric Analysis | Phenolic and ketone groups undergo thermal degradation |
| Crystallization Temperature (Tc) | Variable (depends on cooling rate) | Differential Scanning Calorimetry | Influenced by molecular flexibility |
| Thermal Stability Range | Stable up to ~180 °C | Thermogravimetric Analysis | Above this temperature, chemical changes occur |
| Phase Transition Behavior | Complex multi-step transition | Differential Scanning Calorimetry | Multiple thermal events during heating/cooling |
The octanol-water partition coefficient (log P) for 3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)- is 6.4, calculated using the XLogP3 computational method [1] [14]. This high value indicates exceptional lipophilicity, primarily attributed to the extensive hexadecane alkyl chain [15] [14]. The partition coefficient (P) equals 2.51 × 10⁶, demonstrating that the compound strongly favors the organic phase over the aqueous phase [16] [14].
This high lipophilicity classification places the compound in the category of highly lipophilic substances that readily cross biological membranes [14]. The distribution coefficient at physiological pH (7.4) remains approximately 10⁶, though phenolic ionization can influence this value depending on specific pH conditions [15] [14].
Water solubility is severely limited, estimated at less than 0.1 mg/mL due to the compound's highly hydrophobic character [17] [18]. The poor aqueous solubility results from the dominant hydrophobic contribution of the long alkyl chain, which overwhelms the hydrophilic contributions of the hydroxyl and methoxy groups [19] [14].
PBS buffer solubility (pH 7.2) reaches approximately 1 mg/mL for related gingerol compounds, representing the practical limit for aqueous formulations [18]. This limited aqueous solubility poses significant challenges for pharmaceutical applications requiring water-based delivery systems [14].
The compound demonstrates excellent solubility in organic solvents [18] [20]. Ethanol solubility reaches approximately 30 mg/mL, reflecting the favorable interactions between the polar hydroxyl groups and the protic solvent [18]. DMSO solubility achieves 25 mg/mL, indicating strong solvation by this aprotic polar solvent [18].
Hexane and chloroform solubility exceed 50 mg/mL, demonstrating the dominant influence of the lipophilic alkyl chain [20]. Methanol solubility ranges between 20-25 mg/mL, showing good compatibility with polar protic solvents due to hydrogen bonding interactions [20].
The Hansen solubility parameters provide detailed insight into intermolecular interactions [21] [22]. The dispersion parameter (δd) is estimated at 16.0 MPa^0.5, reflecting strong van der Waals forces from the extensive alkyl chain [21]. The polar parameter (δp) equals 4.5 MPa^0.5, representing contributions from the ketone and hydroxyl groups [22].
The hydrogen bonding parameter (δh) is estimated at 8.2 MPa^0.5, accounting for hydrogen bonding from the phenolic hydroxyl group [21]. The total solubility parameter (δt) combines these components to yield 18.7 MPa^0.5, providing a comprehensive measure of the compound's solvation behavior [22].
The high partition coefficient values indicate strong membrane permeability and bioavailability potential [14]. However, the extreme lipophilicity may result in extensive tissue distribution and prolonged elimination half-life [15]. The compound's solubility profile suggests optimal formulation approaches should utilize organic co-solvents or lipid-based delivery systems [14].
| Parameter | Value | Method/Source | Notes |
|---|---|---|---|
| Octanol-Water Partition Coefficient (log P) | 6.4 | XLogP3 computational method | High lipophilicity due to long alkyl chain |
| Water Solubility (estimated) | < 0.1 mg/mL (highly hydrophobic) | Estimated from log P value | Poor water solubility typical of gingerols |
| Ethanol Solubility | 30 mg/mL (high solubility) | Experimental (gingerol reference) | Good solubility in polar protic solvents |
| DMSO Solubility | 25 mg/mL (high solubility) | Experimental (gingerol reference) | Excellent solubility in aprotic polar solvents |
| Hexane Solubility | > 50 mg/mL (very high solubility) | Estimated from structure | High solubility in non-polar solvents |
| PBS Buffer Solubility (pH 7.2) | 1 mg/mL (limited aqueous solubility) | Experimental (gingerol reference) | Limited by hydrophobic alkyl chain |
| Hansen Solubility Parameter (δd) | 16.0 MPa^0.5 (estimated) | Group contribution method | Dispersion forces from alkyl chain |
| Hansen Solubility Parameter (δp) | 4.5 MPa^0.5 (estimated) | Group contribution method | Polar forces from ketone and OH groups |
| Hansen Solubility Parameter (δh) | 8.2 MPa^0.5 (estimated) | Group contribution method | Hydrogen bonding from phenolic OH |
| Total Solubility Parameter (δt) | 18.7 MPa^0.5 (estimated) | Calculated from components | Combined solubility parameter |
| Partition Coefficient (octanol/water) | 2.51 × 10⁶ | Calculated from log P | Antilog of log P value |
| Lipophilicity Classification | Highly Lipophilic | Based on log P classification | Crosses biological membranes readily |